molecular formula C17H17NO2S B5656797 N-(3-methylphenyl)-4-(3-thietanyloxy)benzamide

N-(3-methylphenyl)-4-(3-thietanyloxy)benzamide

Cat. No. B5656797
M. Wt: 299.4 g/mol
InChI Key: HKTUZGYBRYCWKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives involves multiple steps, including condensation, acylation, and various catalytic processes to introduce specific functional groups. For instance, the synthesis of N-(3-hydroxyphenyl) benzamide derivatives involves the condensation of hydroxyaniline with benzoyl chloride in aqueous medium, followed by various O-alkylation reactions to produce 3-O-derivatives (Abbasi et al., 2014). This approach demonstrates the versatility and adaptability of synthesis methods for creating specific benzamide compounds.

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and density functional theory (DFT) calculations, provides insights into the geometric and electronic properties of benzamide derivatives. For example, a novel benzamide compound's structure was analyzed using X-ray diffraction, indicating crystallization in a triclinic system, and DFT calculations helped understand its molecular geometry, vibrational frequencies, and electronic properties (Demir et al., 2015). These analyses are crucial for predicting the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including cycloaddition, ring-opening, and substitution reactions, contributing to their diverse chemical properties. The reactivity is influenced by the presence of functional groups and the molecular structure, enabling targeted modifications to enhance desired properties or introduce new functionalities. For example, the synthesis and pharmacological evaluation of benzamide derivatives involve designing molecules with specific substituents to modulate their biological activity (Ravinaik et al., 2021).

properties

IUPAC Name

N-(3-methylphenyl)-4-(thietan-3-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-12-3-2-4-14(9-12)18-17(19)13-5-7-15(8-6-13)20-16-10-21-11-16/h2-9,16H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTUZGYBRYCWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3CSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-4-(thietan-3-yloxy)benzamide

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